molecular formula C15H12O3 B6396980 2-(4-Formylphenyl)-5-methylbenzoic acid CAS No. 1261984-52-4

2-(4-Formylphenyl)-5-methylbenzoic acid

Cat. No.: B6396980
CAS No.: 1261984-52-4
M. Wt: 240.25 g/mol
InChI Key: GWBIRNCZGVMUPJ-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)-5-methylbenzoic acid is an organic compound that features a benzene ring substituted with a formyl group and a methyl group

Properties

IUPAC Name

2-(4-formylphenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-2-7-13(14(8-10)15(17)18)12-5-3-11(9-16)4-6-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBIRNCZGVMUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688898
Record name 4'-Formyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-52-4
Record name 4'-Formyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 5-methylbenzoic acid using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide and phosphorus oxychloride as reagents. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of 2-(4-Formylphenyl)-5-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenyl)-5-methylbenzoic acid.

    Reduction: 2-(4-Hydroxymethylphenyl)-5-methylbenzoic acid.

    Substitution: 2-(4-Nitrophenyl)-5-methylbenzoic acid or 2-(4-Halophenyl)-5-methylbenzoic acid.

Scientific Research Applications

2-(4-Formylphenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenyl)-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzoic acid: Lacks the methyl group, making it less hydrophobic.

    5-Methyl-2-formylbenzoic acid: Similar structure but different substitution pattern on the benzene ring.

    4-Formylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

Uniqueness

2-(4-Formylphenyl)-5-methylbenzoic acid is unique due to the presence of both a formyl group and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems.

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